(2R)-4,4-difluoro-2-methylpyrrolidine
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Overview
Description
(2R)-4,4-difluoro-2-methylpyrrolidine is a chiral fluorinated pyrrolidine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-4,4-difluoro-2-methylpyrrolidine typically involves the fluorination of a suitable pyrrolidine precursor. One common method includes the use of diethylaminosulfur trifluoride (DAST) as a fluorinating agent. The reaction is carried out under controlled conditions to ensure the selective introduction of fluorine atoms at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using advanced fluorinating agents and catalysts. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
(2R)-4,4-difluoro-2-methylpyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to different pyrrolidine derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.
Scientific Research Applications
(2R)-4,4-difluoro-2-methylpyrrolidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (2R)-4,4-difluoro-2-methylpyrrolidine involves its interaction with specific molecular targets. The fluorine atoms in the compound can influence its binding affinity and selectivity towards enzymes and receptors. The pathways involved may include modulation of enzyme activity and receptor signaling, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2R)-4,4-difluoro-2-ethylpyrrolidine
- (2R)-4,4-difluoro-2-propylpyrrolidine
- (2R)-4,4-difluoro-2-butylpyrrolidine
Uniqueness
(2R)-4,4-difluoro-2-methylpyrrolidine is unique due to its specific fluorination pattern and chiral center. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications compared to its analogs.
Biological Activity
(2R)-4,4-Difluoro-2-methylpyrrolidine is a compound of significant interest in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the compound's biochemical interactions, cellular effects, mechanisms of action, and relevant case studies.
1. Chemical Structure and Properties
The molecular formula of this compound is C5H8F2N. The presence of two fluorine atoms enhances its lipophilicity and metabolic stability, which are crucial for its biological activity. The chirality at the second carbon (2R) plays a vital role in determining its interaction with biological targets.
Enzyme Interactions
Research has shown that this compound interacts with various enzymes, notably alcohol dehydrogenase. This interaction involves binding to the active site of the enzyme, resulting in conformational changes that facilitate catalysis.
Cell Signaling Pathways
The compound has been observed to modulate several cell signaling pathways. For instance, it can influence the activity of protein kinases, leading to altered phosphorylation states and changes in gene expression. This modulation is critical for understanding its potential therapeutic applications.
The mechanism of action for this compound involves:
- Binding Affinity : The fluorine atoms enhance binding affinity to target proteins through strong hydrogen bonds and van der Waals interactions.
- Enzymatic Modulation : Depending on the target, the compound may either inhibit or activate enzymatic activity.
- Gene Expression Regulation : It can interact with transcription factors, influencing gene expression patterns.
Antibacterial Activity
A study assessed the antibacterial properties of related pyrrolidine derivatives, revealing that compounds similar to this compound exhibited moderate antibacterial activity against Staphylococcus aureus and Escherichia coli, with inhibition zones measuring 17 mm and 15 mm respectively .
Pharmacological Applications
In pharmacological studies, this compound has been identified as a potential lead compound for drug development due to its ability to modulate specific biological pathways effectively. Its unique structure allows for further exploration in drug design aimed at various therapeutic areas.
5. Data Summary Table
Property | Description |
---|---|
Molecular Formula | C5H8F2N |
Chirality | (2R) |
Biological Activities | Enzyme interaction, cell signaling modulation |
Antibacterial Activity | Moderate against S. aureus and E. coli |
Potential Applications | Drug development in medicinal chemistry |
6.
The biological activity of this compound is characterized by its interactions with enzymes and cell signaling pathways, making it a valuable compound in medicinal chemistry research. Ongoing studies will further elucidate its mechanisms of action and potential therapeutic applications.
Properties
Molecular Formula |
C5H9F2N |
---|---|
Molecular Weight |
121.13 g/mol |
IUPAC Name |
(2R)-4,4-difluoro-2-methylpyrrolidine |
InChI |
InChI=1S/C5H9F2N/c1-4-2-5(6,7)3-8-4/h4,8H,2-3H2,1H3/t4-/m1/s1 |
InChI Key |
VDZUDLHASRHRET-SCSAIBSYSA-N |
Isomeric SMILES |
C[C@@H]1CC(CN1)(F)F |
Canonical SMILES |
CC1CC(CN1)(F)F |
Origin of Product |
United States |
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